N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide
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Overview
Description
N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: is an organic compound with the molecular formula C9H12N2O3S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide typically begins with the aromatic substitution of a suitable phenyl derivative. For instance, 2-methyl-5-nitrophenylamine can be used as a starting material.
Sulfonation: The nitro group is then reduced to an amine, followed by sulfonation to introduce the sulfamoyl group.
Acetylation: Finally, the amine group is acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine derivative under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
Chemistry:
Catalysis: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as dihydrofolate reductase, which is a target for anticancer and antimicrobial therapies.
Industry:
Polymer Production: It can be used in the production of polymers with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide inhibits enzymes like dihydrofolate reductase by binding to the active site, preventing the enzyme from catalyzing its normal reaction.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
2-chloro-N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom at the acetamide group.
N-(2-methyl-5-sulfamoylphenyl)-2-(4-nitrophenyl)acetamide: This compound has an additional nitrophenyl group, which may alter its chemical and biological properties.
Uniqueness:
Structural Features: The presence of both a sulfamoyl group and an acetamide moiety in N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide provides unique reactivity and potential for diverse applications.
Biological Activity: Its ability to inhibit specific enzymes and exhibit antimicrobial properties distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCJNHFYBSIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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